molecular formula C23H26BrN5O2S B4063483 N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide

N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide

Cat. No. B4063483
M. Wt: 516.5 g/mol
InChI Key: OXUIJWJFJQSFOE-UHFFFAOYSA-N
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Description

N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide is a useful research compound. Its molecular formula is C23H26BrN5O2S and its molecular weight is 516.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide is 515.09906 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Complex benzamide derivatives and related compounds have been synthesized through various chemical reactions, including microwave-assisted synthesis and copper-catalyzed processes, highlighting the ongoing exploration of efficient synthetic routes for potentially bioactive compounds (Tiwari et al., 2017) (Wang et al., 2008). These methodologies offer insights into the development of novel compounds with potential therapeutic applications.

Biological Activities and Potential Applications

  • Some newly synthesized compounds, including thiadiazole and triazole derivatives, have been evaluated for their anticancer and antimicrobial activities. Such studies underscore the potential of these compounds in developing new therapeutic agents (Saeed et al., 2010) (Bektaş et al., 2010). These activities highlight the importance of structural modifications to enhance biological efficacy.

Structural Analysis and Drug Development

  • Detailed structural analysis, including X-ray crystallography and spectroscopic methods, supports the characterization of these compounds, facilitating their potential drug development processes. Such analytical techniques are crucial for confirming the molecular structure and understanding the compound's interaction with biological targets (Saeed et al., 2020).

Potential for Antifungal and Antiviral Applications

  • Research on benzamide-based derivatives also extends to their evaluation against various pathogens, including fungi and viruses, suggesting the broad-spectrum potential of these compounds in addressing infectious diseases (Narayana et al., 2004) (Hebishy et al., 2020). These findings point to the versatility of such compounds in medicinal chemistry and their potential role in new therapeutic strategies.

properties

IUPAC Name

N-[1-[5-[2-(4-bromo-2-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrN5O2S/c1-14(2)20(26-22(31)16-8-6-5-7-9-16)21-27-28-23(29(21)4)32-13-19(30)25-18-11-10-17(24)12-15(18)3/h5-12,14,20H,13H2,1-4H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUIJWJFJQSFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)C(C(C)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
Reactant of Route 5
N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
Reactant of Route 6
N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide

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